6-Methylpyridazine-4-carboxylic acid hydrochloride is a heterocyclic organic compound belonging to the pyridazine family. It is characterized by a six-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties. The compound's molecular formula is , and it has a molecular weight of approximately 138.12 g/mol . This compound exhibits potential applications in medicinal chemistry and material science due to its structural features.
6-Methylpyridazine-4-carboxylic acid hydrochloride is classified as a carboxylic acid and a nitrogen-containing heterocycle. Its structure allows it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.
The synthesis of 6-methylpyridazine-4-carboxylic acid typically involves cyclization reactions of appropriate precursors. One common method includes the reaction of hydrazine derivatives with carbonyl compounds to form the pyridazine ring. This process often employs solvents such as ethanol and requires specific conditions like refluxing to ensure complete reaction.
The molecular structure of 6-methylpyridazine-4-carboxylic acid features a pyridazine ring with a methyl group at the sixth position and a carboxylic acid functional group at the fourth position.
6-Methylpyridazine-4-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and nitrogen-containing heterocycles:
The reactions often require specific catalysts or reagents to facilitate the transformation, and the conditions (temperature, pressure) must be optimized for yield and selectivity.
The mechanism of action for compounds like 6-methylpyridazine-4-carboxylic acid typically involves interaction with biological targets such as enzymes or receptors. The presence of nitrogen atoms allows for hydrogen bonding and other interactions that can influence biological activity.
Research indicates that similar compounds exhibit antimicrobial and anticancer properties, suggesting that 6-methylpyridazine-4-carboxylic acid may also possess such activities .
6-Methylpyridazine-4-carboxylic acid hydrochloride (CAS: 1796947-74-4) represents a strategically functionalized diazine derivative gaining prominence in modern medicinal chemistry. This compound features a pyridazine core – a six-membered aromatic ring containing two adjacent nitrogen atoms – substituted with a methyl group at position 6 and a carboxylic acid moiety at position 4, stabilized in its hydrochloride salt form. The molecular formula is C₆H₇ClN₂O₂ with a molecular weight of 174.585 g/mol, as documented in chemical supplier specifications [3] [7]. The hydrochloride salt formulation enhances stability and crystallinity, facilitating storage and handling under recommended inert atmosphere conditions at 2-8°C [3].
The significance of this compound stems from its dual functionality: the electron-donating methyl group influences ring electron distribution, while the carboxylic acid provides a versatile handle for derivatization through amidation, esterification, or metal coordination. This functional pair positions the molecule as a valuable precursor in drug discovery cascades targeting increasingly challenging biological targets. Commercially available through specialized suppliers like AaronChem and AK Scientific, it is typically offered in research quantities (50mg to 1g) at premium pricing ($298-$1198), reflecting both its synthetic complexity and emerging pharmaceutical utility [3] [7].
Table 1: Key Physicochemical Properties of 6-Methylpyridazine-4-carboxylic Acid Hydrochloride
Property | Value | Source/Reference |
---|---|---|
CAS Number | 1796947-74-4 | [3] [7] |
Molecular Formula | C₆H₇ClN₂O₂ | [3] [7] |
Molecular Weight | 174.585 g/mol | [3] |
SMILES Notation | Cc1cc(cnn1)C(=O)O.Cl | [3] |
Storage Conditions | Inert atmosphere, 2-8°C | [3] [7] |
Purity Specifications | >95% | [7] |
The pyridazine heterocycle exhibits distinctive physicochemical properties that confer significant advantages in drug design. Characterized by a high dipole moment (approximately 4.22 D) and moderate aqueous solubility, pyridazines facilitate favorable polar interactions with biological targets while maintaining sufficient membrane permeability [2]. The 6-methylpyridazine-4-carboxylic acid scaffold specifically leverages these properties: the carboxylic acid enables critical salt bridge formation with basic residues (e.g., arginine), while the nitrogen atoms serve as hydrogen bond acceptors, enhancing target binding affinity. This is evidenced by the emergence of pyridazine-containing drugs like relugolix (GnRH antagonist) and deucravacitinib (TYK2 inhibitor), both FDA-approved and featuring 3-aminopyridazine pharmacophores [2].
In kinase inhibitor development, the isosteric replacement of phenyl rings with pyridazine has demonstrated improved solubility and reduced off-target interactions, notably diminishing hERG potassium channel binding linked to cardiotoxicity [2] [4]. Recent research illustrates the application of 6-methylpyridazine-4-carboxylic acid derivatives as key intermediates in synthesizing dihydroorotate dehydrogenase (DHODH) inhibitors. These compounds exploit the carboxylic acid to mimic brequinar's binding mode, forming salt bridges with Arg136 while utilizing the pyridazine core for π-stacking within hydrophobic enzyme pockets [4]. Additionally, molecular hybridization strategies incorporate this scaffold into PPARα agonists, where the carboxylic acid serves as the essential acidic pharmacophore for receptor activation, as demonstrated in pyrazolo[3,4-b]pyridine hybrids [8].
Table 2: Clinically Approved Pyridazine-Containing Drugs and Target Applications
Drug Name | Core Pyridazine Structure | Primary Target/Mechanism | Therapeutic Area |
---|---|---|---|
Relugolix | 3-Aminopyridazine | GnRH Receptor Antagonist | Prostate Cancer |
Deucravacitinib | 3-Aminopyridazine | Allosteric TYK2 Inhibitor | Psoriasis |
Risdiplam | Imidazo[1,2-b]pyridazine | SMN2 Splicing Modifier | Spinal Muscular Atrophy |
Ponatinib | Imidazo[1,2-b]pyridazine | Multi-Targeted Tyrosine Kinase Inhibition | Leukemia |
Tepotinib | Pyridazinone | c-MET Inhibitor | Non-Small Cell Lung Cancer |
Positional isomerism within the pyridazine ring profoundly impacts electronic distribution, dipole orientation, and consequent bioactivity. Comparative analysis reveals that 6-methylpyridazine-4-carboxylic acid hydrochloride exhibits distinct properties compared to its isomers:
The C4-carboxylic acid configuration in 6-methylpyridazine-4-carboxylic acid hydrochloride offers distinct advantages in molecular recognition. Quantum mechanical calculations indicate enhanced hydrogen bond donor capacity (predicted BDE ≈ 107 kcal/mol for C4-H) compared to C3-substituted analogs [2]. This facilitates stronger interactions with complementary acceptor groups in enzymatic binding pockets. Furthermore, the C4-carboxylate engages in resonance stabilization with N1, reducing pKa relative to pyridine carboxylic acids and optimizing ionization state for physiological salt bridge formation.
In inhibitor design, positional effects manifest dramatically. Molecular docking studies of DHODH inhibitors demonstrate that 4-carboxylic acid derivatives achieve optimal salt bridge geometry with Arg136, whereas 5-carboxylated isomers experience steric clashes within the hydrophobic channel [4]. Similarly, in metalloenzyme targeting, the C4-carboxylate exhibits superior bidentate coordination to catalytic zinc ions compared to C3 analogs, as observed in matrix metalloproteinase inhibitor studies. These subtle structural distinctions underscore the critical importance of regiochemistry in exploiting the full potential of the pyridazine pharmacophore.
Table 3: Comparative Reactivity and Bioactivity of Pyridazine Carboxylic Acid Isomers
Isomer | Key Physicochemical Properties | Demonstrated Biological Activities |
---|---|---|
6-Methylpyridazine-4-carboxylic acid | pKa ≈ 3.2; cLogP ≈ -0.12; Dipole ≈ 4.8 D | DHODH inhibition [4]; PPARα agonism [8] |
6-Methylpyridazine-3-carboxylic acid | pKa ≈ 2.8; cLogP ≈ 0.24; Dipole ≈ 5.1 D | Antibacterial activity approaching fluoroquinolones |
3-Chloro-6-methylpyridazine-4-carboxylic acid | pKa ≈ 2.5; cLogP ≈ 0.82; Dipole ≈ 5.3 D | Electrophile in nucleophilic substitution chemistry [9] |
2-Chloro-6-methylpyridine-4-carboxylic acid | pKa ≈ 3.1; cLogP ≈ 1.07; mp = 208-212°C | Building block for halogen-selective coupling [6] |
The strategic incorporation of methyl and carboxylic acid functionalities creates synergistic electronic effects. Hammett analysis indicates the C6 methyl group exerts moderate electron-donating effects (σₘ = -0.07), partially countering the electron-withdrawing nature of the C4 carboxylate (σₚ = 0.45), thereby fine-tuning the π-deficient character of the heterocycle. This balance facilitates electrophilic substitution at C5 while preserving the carboxylate's reactivity toward nucleophiles – a duality exploited in sequential derivatization strategies. Current research explores microwave-assisted amidations and transition metal-catalyzed decarboxylative couplings to generate diversified libraries from this bifunctional scaffold, accelerating the discovery of novel bioactive agents targeting kinase allosteric sites and nuclear receptors [4] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3